molecular formula C7H5F3N4 B3151843 5-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 723286-86-0

5-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B3151843
CAS No.: 723286-86-0
M. Wt: 202.14 g/mol
InChI Key: MBHVCNBINCRYSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine (CAS: 723286-87-1) is a heterocyclic compound featuring a partially saturated pyrazine ring fused to a triazole moiety. Its molecular formula is C₇H₉F₃N₄, with a molecular weight of 206.17 g/mol . The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, while the methyl group at position 5 modulates steric and electronic properties. This compound is utilized in medicinal chemistry for probing biological targets, such as enzymes or receptors, due to its balanced physicochemical profile .

Properties

IUPAC Name

5-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N4/c1-4-2-11-3-5-12-13-6(14(4)5)7(8,9)10/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBHVCNBINCRYSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC2=NN=C(N12)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-(trifluoromethyl)-1,2,4-triazole with methyl pyrazine in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the yield and purity of the product. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine, bromine). The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated compounds .

Mechanism of Action

The mechanism of action of 5-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Position and Electronic Effects

5-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine
  • Molecular Formula : C₆H₂ClF₃N₄
  • Key Differences: The chlorine substituent at position 5 is strongly electron-withdrawing, increasing reactivity in nucleophilic substitutions compared to the electron-donating methyl group in the target compound. Higher molecular weight (222.55 g/mol) due to chlorine . Potential for greater metabolic instability, as chlorine may undergo dehalogenation.
8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine
  • Key Differences: Chlorine at position 8 alters steric interactions with biological targets compared to the methyl group at position 3.

Saturation of the Pyrazine Ring

3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine Hydrochloride
  • Hydrochloride salt form enhances aqueous solubility, addressing the lipophilicity challenge posed by the -CF₃ group . Used in pharmacokinetic studies due to improved bioavailability .
Non-Saturated Analogs (e.g., 5-Bromo-3-(2-nitrophenyl)-[1,2,4]triazolo[4,3-a]pyrazine)
  • Key Differences :
    • Aromatic pyrazine rings exhibit greater planarity, favoring interactions with flat binding pockets (e.g., DNA intercalation).
    • Bromine and nitro groups introduce steric bulk, reducing membrane permeability compared to the methyl-substituted target compound .

Functional Group Modifications

3-Hydroxy-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)butan-1-one
  • Key Differences :
    • A hydroxybutyric acid side chain introduces polarity, improving solubility but reducing blood-brain barrier penetration.
    • Demonstrates the trade-off between hydrophilicity and CNS activity .
Aminodeoxystatine and Difluorostatone Derivatives
  • Key Differences :
    • Incorporation of transition-state mimetics (e.g., ACDFOPA) enhances renin inhibition (IC₅₀: 1.4–3.9 nM).
    • The target compound’s simpler structure lacks these mimetics but offers synthetic accessibility for high-throughput screening .

Physicochemical Comparison

Property Target Compound 5-Chloro Analog Tetrahydro Hydrochloride
Molecular Weight (g/mol) 206.17 222.55 242.64 (free base: 206.17)
LogP (Predicted) ~1.8 ~2.3 ~1.2 (hydrochloride)
Solubility Low (non-ionic form) Very low High (ionic form)
Metabolic Stability High (stable -CF₃ and -CH₃) Moderate (Cl susceptible) High

Biological Activity

5-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine (CAS Number: 723286-86-0) is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound features a unique structure comprising a triazole ring fused to a pyrazine ring, contributing to its chemical stability and reactivity. This article reviews the biological activities associated with this compound, focusing on its antimicrobial and anticancer properties, along with relevant case studies and research findings.

  • Molecular Formula : C7H5F3N4
  • Molecular Weight : 202.14 g/mol
  • Purity : Typically ≥95%
  • Physical Appearance : Pale-yellow to yellow-brown solid

Biological Activity Overview

Research indicates that 5-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine exhibits significant biological activity in various domains:

Antimicrobial Activity

Studies have demonstrated that compounds within the triazolo-pyrazine family can exhibit antimicrobial properties. The mechanism often involves the inhibition of bacterial growth through interference with essential cellular processes.

Anticancer Activity

The anticancer potential of 5-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine has been explored in several studies:

  • Case Study on Breast Cancer :
    • A study assessed the cytotoxic effects of derivatives of triazolo-pyrazines against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds could induce apoptosis through caspase activation pathways, enhancing their potential as anticancer agents .
  • Mechanism of Action :
    • The compound was observed to promote apoptosis by modulating key proteins such as p53 and Bax while inhibiting NF-κB expression. Additionally, it was found to trigger autophagy through the upregulation of beclin-1 and mTOR inhibition .

Research Findings

A selection of significant findings related to the biological activity of this compound includes:

StudyFindingsBiological Activity
Induced apoptosis in breast cancer cells via caspase activationAnticancer
Demonstrated selective inhibition of c-Met kinasesAnticancer
Exhibited antimicrobial properties against various pathogensAntimicrobial

Synthetic Routes and Applications

The synthesis of 5-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine typically involves reactions between triazole and pyrazine derivatives under controlled conditions. This compound serves as a valuable building block for further chemical modifications aimed at enhancing biological activity.

Q & A

Q. What are the common synthetic routes for 5-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine?

The synthesis typically involves cyclization strategies starting from hydrazinylpyrazine derivatives. A widely used method employs 2-chloro-3-hydrazinopyrazine intermediates, which undergo cyclization with trifluoromethyl-containing reagents. For example, acid halides or chloroethynylphosphonates can facilitate 5-exo-dig cyclization to form the triazolo-pyrazine backbone . Alternative approaches include electrochemical-photochemical coupling of tetrazoles with dimethoxypyrazine, followed by photochemical nitrilimine cyclization . Key variables affecting yield include solvent choice (e.g., ethanol or DMF), temperature control (10–80°C), and stoichiometric ratios of reagents.

Q. How are structural and purity characteristics validated for this compound?

Characterization relies on a combination of:

  • 1H/13C NMR : To confirm substituent positions and trifluoromethyl integration.
  • High-Performance Liquid Chromatography (HPLC) : For purity assessment, often using C18 columns with mobile phases like ACN:H2O (0.1% H3PO4) .
  • Mass Spectrometry (MS) : To verify molecular weight (e.g., exact mass for C7H6F3N5 is 223.068 g/mol) .
  • Elemental Analysis : To validate empirical formulas (e.g., C:H:N ratios).

Advanced Research Questions

Q. How can substituent diversity at position 3 or 7 of the triazolo-pyrazine core be optimized?

Modifications often involve:

  • Carbonyl Reagents : To introduce alkyl/aryl groups at position 3 via nucleophilic substitution or condensation reactions .
  • N-Alkylation : For N7-substituted derivatives, using alkyl halides under basic conditions (e.g., NaH in THF) .
  • Dimroth Rearrangement : When nitro groups are present in precursors, rearrangement can shift substituents to position 2, enabling regioselective functionalization .
    Computational tools (e.g., DFT) help predict steric/electronic effects of substituents on reactivity and stability.

Q. What methodologies are employed to analyze nitrosamine impurities in derivatives like 7-nitroso analogs?

7-Nitroso impurities (e.g., 7-nitroso-3-(trifluoromethyl)-hexahydrotriazolopyrazine) are quantified using:

  • Ultraperformance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) : With a limit of detection ≤37 ng/day, as per EMA guidelines .
  • Photodiode Array (PDA) Detection : To monitor UV absorbance at 254 nm for nitroso-specific peaks .
  • Sample Preparation : Solid-phase extraction (SPE) or derivatization to enhance sensitivity.

Q. How is the biological activity of triazolo-pyrazine derivatives evaluated in drug discovery?

  • Enzyme Inhibition Assays : For targets like DPP-4 or PDE2, using fluorogenic substrates (e.g., H-Gly-Pro-AMC) and measuring IC50 values .
  • Cellular Models : Differentiated THP-1 cells or HEK293 transfectants to assess ROS production (via H2DCFDA fluorescence) or receptor occupancy .
  • In Vivo Pharmacokinetics : Rat models for bioavailability studies, with LC-MS/MS quantification of plasma concentrations .

Q. What computational strategies support structure-activity relationship (SAR) studies for this compound?

  • Molecular Docking : Using PDB structures (e.g., 3LD6 for fungal 14α-demethylase) to predict binding modes of trifluoromethyl groups .
  • Free Energy Perturbation (FEP) : To explore protein flexibility and optimize substituent interactions, as demonstrated in PDE2 inhibitor design .
  • ADMET Prediction : Tools like SwissADME to assess logP, solubility, and blood-brain barrier penetration .

Specialized Methodological Challenges

Q. How are regioselectivity issues addressed during cyclization reactions?

Regioselectivity in triazolo-pyrazine formation is controlled by:

  • Substituent Electronic Effects : Electron-withdrawing groups (e.g., -NO2) favor Dimroth rearrangement, altering product regiochemistry .
  • Catalytic Additives : Lewis acids (e.g., ZnCl2) can direct cyclization pathways by stabilizing intermediates .
  • Reaction Monitoring : Real-time FTIR or in-situ NMR to detect intermediates and adjust conditions dynamically.

Q. What strategies mitigate genotoxic impurity risks in large-scale synthesis?

  • Process Analytical Technology (PAT) : In-line sensors to monitor nitroso impurity formation during synthesis .
  • Alternative Pathways : Replacing hydrazine precursors with safer reagents (e.g., Boc-protected hydrazines) to avoid nitrosation .
  • Purification Protocols : Gradient chromatography or recrystallization in non-polar solvents to isolate impurities .

Tables of Key Data

Q. Table 1. Synthetic Methods Comparison

MethodYield (%)Purity (%)Key Reference
5-exo-dig Cyclization65–78≥98
Electrochemical-Photochemical7295
Dimroth Rearrangement5597

Q. Table 2. Biological Activity Profiles

TargetIC50 (nM)Model SystemReference
DPP-418.2HEK293 cells
PDE23.4Rat brain homogenate
c-Met/VEGFR-212–45Kinase assays

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine
Reactant of Route 2
5-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.